Sulfonium, chlorodimethyl-, chloride

Description

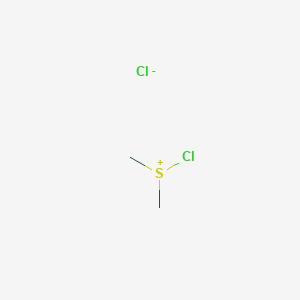

Sulfonium, chlorodimethyl-, chloride (chemical formula: C₂H₆Cl₂S; IUPAC name: chloro(dimethyl)sulfonium chloride) is a sulfonium salt characterized by a central sulfur atom bonded to two methyl groups, one chlorine atom, and a chloride counterion . Its structure is (CH₃)₂ClS⁺Cl⁻, making it a trialkylsulfonium compound with mixed alkyl/chloro substituents. Unlike quaternary ammonium compounds, sulfonium ions carry a +1 charge localized on sulfur, influencing their reactivity and interactions .

While less studied for biological applications, this compound serves as a reagent in organic synthesis, particularly in nucleophilic substitution and fragmentation reactions (e.g., Pummerer rearrangements) . Its structural simplicity contrasts with more complex sulfonium derivatives like S-methylmethionine sulfonium chloride (MMSC), which have well-documented therapeutic roles .

Properties

CAS No. |

23372-58-9 |

|---|---|

Molecular Formula |

C2H6Cl2S |

Molecular Weight |

133.04 g/mol |

IUPAC Name |

chloro(dimethyl)sulfanium;chloride |

InChI |

InChI=1S/C2H6ClS.ClH/c1-4(2)3;/h1-2H3;1H/q+1;/p-1 |

InChI Key |

QBULTKZGKKTANH-UHFFFAOYSA-M |

Canonical SMILES |

C[S+](C)Cl.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key sulfonium compounds and their distinguishing features:

Chemical Reactivity and Stability

- Charge Localization : Sulfonium ions exhibit stronger charge localization than ammonium analogs, affecting solubility and reactivity. For example, chlorodimethylsulfonium chloride undergoes Pummerer fragmentation upon activation, yielding desulfurated alkylation products .

- Steric Effects : TSCs like THT-18 show enhanced antimicrobial activity compared to bulkier QACs due to reduced steric hindrance at the sulfur center .

- Environmental Role : DMSP, a natural sulfonium compound, degrades into dimethyl sulfide (DMS), a key player in cloud nucleation and climate regulation .

Q & A

What are the common synthetic routes for preparing chlorodimethylsulfonium chloride, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

Chlorodimethylsulfonium chloride is typically synthesized via two primary routes:

- Ion-exchange method: Trimethylsulfonium iodide is converted to the chloride form using anion-exchange resins (e.g., Dowex 1), achieving ~83% yield .

- Direct alkylation: Dimethyl sulfide reacts with methyl chloride or benzyl chloride in aqueous or solvent-based systems. For example, benzylbis(2-hydroxyethyl)sulfonium chloride was synthesized with 98% conversion by heating benzyl sulfide and bis(2-hydroxyethyl) sulfide at 70°C for 2 hours .

Key factors affecting yield: - Purity of starting materials (e.g., avoiding hydrolysis side reactions).

- Solvent choice (e.g., toluene improves exothermic control in epoxide synthesis) .

- Reaction temperature (higher temperatures accelerate ylide formation but may increase side reactions) .

How can reaction parameters be optimized to minimize side reactions during sulfonium salt-mediated epoxidation?

Level: Advanced

Methodological Answer:

Epoxidation using benzyldimethylsulfonium chloride requires careful optimization:

- Solvent selection: Toluene or ethylbenzene enhances thermal stability and product isolation compared to benzene .

- Stoichiometry: Excess formaldehyde (3.6M) and NaOH (4.25 mol per sulfonium salt) improve styrene oxide yields to 86% .

- Temperature control: Preheating to 55°C before rapid NaOH addition minimizes uncontrolled exotherms and byproducts like stilbenes .

- Mechanistic considerations: Deuterium labeling studies confirm ylide intermediacy; steric hindrance or electron-withdrawing substituents may reduce reactivity .

What analytical techniques are most reliable for characterizing chlorodimethylsulfonium chloride and its derivatives?

Level: Basic

Methodological Answer:

- Ionic chloride titration: Potentiometric titration with AgNO₃ confirms chloride content and purity .

- NMR spectroscopy: ¹H and ¹³C NMR identify sulfonium structure (e.g., δ ~3.3 ppm for methyl groups in D₂O) .

- Elemental analysis: Validates molecular formula (e.g., C₂H₆ClS requires C: 23.28%, H: 5.22%, Cl: 38.25%) .

Sample preparation: Aqueous solutions must be concentrated in vacuo at room temperature to prevent decomposition .

How can researchers resolve discrepancies in spectroscopic data for sulfonium salt derivatives?

Level: Advanced

Methodological Answer:

- Deuterated solvents: Use D₂O or CDCl₃ to eliminate proton exchange artifacts in NMR .

- Control experiments: Compare synthesized compounds with commercial standards (e.g., triphenylsulfonium chloride, CAS 4270-70-6) to validate peaks .

- Mass spectrometry: High-resolution MS (HRMS) distinguishes between isobaric species (e.g., sulfonium vs. sulfoxide derivatives) .

- Crystallography: Single-crystal X-ray diffraction unambiguously confirms structure, as demonstrated for cobaltoceniumylamido derivatives .

What role does chlorodimethylsulfonium chloride play in the Swern oxidation mechanism?

Level: Basic

Methodological Answer:

In Swern oxidation, chlorodimethylsulfonium chloride (formed from DMSO and oxalyl chloride) reacts with alcohols to generate alkoxysulfonium intermediates. These decompose via ylide formation to yield ketones/aldehydes .

Key steps:

DMSO reacts with oxalyl chloride to form the sulfonium salt.

Alcohol nucleophilic attack produces an alkoxysulfonium ion.

Deprotonation generates a ylide, which undergoes [2,3]-sigmatropic rearrangement .

What advanced strategies improve stereochemical control in sulfonium ylide-mediated epoxidations?

Level: Advanced

Methodological Answer:

- Chiral auxiliaries: Use enantiopure aldehydes or sulfonium salts to induce asymmetry .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize ylides and enhance stereoselectivity .

- Low-temperature kinetics: Slow ylide formation at –20°C reduces racemization .

- Computational modeling: DFT studies predict transition states to guide ligand design .

How is chlorodimethylsulfonium chloride applied in agricultural research?

Level: Basic

Methodological Answer:

Trialkyl sulfonium chlorides, including chlorodimethyl derivatives, act as fungicides by disrupting fungal cell membranes. Patent studies demonstrate efficacy against Fusarium and Aspergillus via:

- Formulation: Aqueous or solvent-based compositions (0.1–10% w/w) .

- Mode of action: Sulfonium ions interfere with ergosterol biosynthesis or membrane permeability .

What structural modifications enhance the fungicidal activity of sulfonium salts?

Level: Advanced

Methodological Answer:

- Alkyl chain length: C₃–C₄ chains optimize lipophilicity and membrane penetration .

- Electron-withdrawing groups: Chlorine or nitro substituents increase electrophilicity and target binding .

- Hybrid compounds: Conjugation with bioactive moieties (e.g., benzothiazole) broadens antifungal spectra .

What safety protocols are critical when handling chlorodimethylsulfonium chloride?

Level: Basic

Methodological Answer:

- Eye exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin contact: Wash with soap/water for 15 minutes; remove contaminated clothing .

- Ingestion: Rinse mouth (if conscious) and seek immediate medical attention .

- Storage: Keep in airtight containers away from moisture to prevent HCl release .

How can researchers assess the environmental impact of sulfonium salt degradation products?

Level: Advanced

Methodological Answer:

- Hydrolysis studies: Monitor chloride and dimethyl sulfide release in aqueous buffers (pH 4–9) .

- Ecotoxicology assays: Use Daphnia magna or Aliivibrio fischeri to quantify LC₅₀ values .

- Degradation pathways: LC-MS identifies persistent metabolites (e.g., sulfonic acids) .

- Regulatory compliance: Align with ZDHC MRSL limits for industrial effluents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.